molecular formula C11H12INO2S B3071247 4-Iodo-N-(2-methylbut-3-YN-2-YL)benzenesulfonamide CAS No. 1009101-88-5

4-Iodo-N-(2-methylbut-3-YN-2-YL)benzenesulfonamide

Cat. No.: B3071247
CAS No.: 1009101-88-5
M. Wt: 349.19 g/mol
InChI Key: XZORYNVTLUCZIO-UHFFFAOYSA-N
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Description

4-Iodo-N-(2-methylbut-3-YN-2-YL)benzenesulfonamide is a chemical compound with the molecular formula C11H12INO2S and a molecular weight of 349.19 g/mol This compound is characterized by the presence of an iodine atom, a sulfonamide group, and an alkyne functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-N-(2-methylbut-3-YN-2-YL)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-N-(2-methylbut-3-YN-2-YL)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains or aromatic systems.

Scientific Research Applications

4-Iodo-N-(2-methylbut-3-YN-2-YL)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions, particularly those involving sulfonamide groups.

    Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development, particularly in the design of novel antimicrobial and anticancer agents.

    Industry: The compound’s unique chemical properties make it valuable in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Iodo-N-(2-methylbut-3-YN-2-YL)benzenesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the alkyne group can participate in click chemistry reactions, facilitating the formation of stable covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Iodo-N-(2-methylbut-3-YN-2-YL)benzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the iodine atom enhances its utility in substitution and coupling reactions, while the sulfonamide group provides valuable interactions in biological systems .

Properties

IUPAC Name

4-iodo-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO2S/c1-4-11(2,3)13-16(14,15)10-7-5-9(12)6-8-10/h1,5-8,13H,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZORYNVTLUCZIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)NS(=O)(=O)C1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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